

An In-depth Technical Guide to 2-Nitrophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane
Cat. No.:	B1307208

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and applications of 2-nitrophenylboronic acid pinacol ester. This versatile organic compound serves as a crucial building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science.

Core Physicochemical Properties

2-Nitrophenylboronic acid pinacol ester is a stable, crystalline solid that is widely utilized in palladium-catalyzed cross-coupling reactions. Its properties are summarized in the table below.

Property	Value	Reference
CAS Number	190788-59-1	[1]
Molecular Formula	C ₁₂ H ₁₆ BNO ₄	[1]
Molecular Weight	249.08 g/mol	[2]
Appearance	Light yellow to brown solid/powder	[1]
Melting Point	43-50 °C	[1]
Boiling Point	No experimental data found for the 2-nitro isomer. The predicted boiling point for the 4-nitro isomer is 357.5 ± 25.0 °C at 760 mmHg. The boiling point of the unsubstituted phenylboronic acid pinacol ester is 282.058 °C at 760 mmHg.	[2] [3]
Solubility	Phenylboronic acid pinacol esters generally exhibit good solubility in common organic solvents such as chloroform and acetone, and lower solubility in hydrocarbons like methylcyclohexane. Specific quantitative data for the 2-nitro isomer is not readily available.	[4] [5] [6]
Stability	Pinacol esters of boronic acids are generally more stable than the corresponding free boronic acids and are stable enough for column chromatography. However, they are susceptible to hydrolysis, especially under acidic or basic conditions, to	[7] [8]

revert to the boronic acid. The rate of hydrolysis can be influenced by the pH and the nature of substituents on the phenyl ring.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of 2-nitrophenylboronic acid pinacol ester are crucial for its effective utilization in research and development.

Synthesis of 2-Nitrophenylboronic Acid Pinacol Ester

A common method for the synthesis of arylboronic acid pinacol esters is the reaction of the corresponding arylboronic acid with pinacol.

General Procedure for Esterification:

- In a suitable flask, dissolve the 2-nitrophenylboronic acid in an anhydrous solvent such as diethyl ether or dichloromethane.
- Add an equimolar amount of pinacol to the solution.
- The reaction can be carried out at room temperature and stirred overnight. To drive the equilibrium towards the ester, a dehydrating agent like anhydrous magnesium sulfate can be added.
- Upon completion, the reaction mixture is filtered to remove the drying agent.
- The solvent is removed under reduced pressure to yield the crude 2-nitrophenylboronic acid pinacol ester.

An alternative route involves the direct borylation of a suitable precursor, such as 1-halo-2-nitrobenzene, using a palladium catalyst and a boron source like bis(pinacolato)diboron.

[Click to download full resolution via product page](#)

Purification of 2-Nitrophenylboronic Acid Pinacol Ester

Purification of the crude product is essential to ensure high purity for subsequent reactions.

1. Flash Column Chromatography:

- **Stationary Phase:** Silica gel is commonly used. To prevent hydrolysis of the ester on the acidic silica, the silica gel can be pre-treated with a base or boric acid.[9][10] Neutral alumina can also be an effective stationary phase.[11]
- **Eluent:** A non-polar/polar solvent system, such as a gradient of ethyl acetate in petroleum ether or hexane, is typically employed.
- **Procedure:** The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify the pure product.

2. Recrystallization:

- **Solvent Selection:** A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of solvents like ethanol/water can be effective.[10]
- **Procedure:** The crude ester is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are then collected by vacuum filtration and dried.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Cross-Coupling Reaction

2-Nitrophenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

General Protocol:

- **Reaction Setup:** In a reaction vessel, combine the aryl halide (1.0 equivalent), 2-nitrophenylboronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4).
- **Solvent:** Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
- **Inert Atmosphere:** The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).
- **Heating:** The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography or recrystallization to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Applications in Research and Drug Development

Boronic acid pinacol esters are indispensable tools in modern organic synthesis and play a significant role in the development of new pharmaceuticals.[\[12\]](#)

- **Synthetic Intermediates:** 2-Nitrophenylboronic acid pinacol ester serves as a versatile intermediate for introducing the 2-nitrophenyl moiety into complex molecules. The nitro group can be subsequently reduced to an amine, which can be further functionalized, providing a gateway to a wide range of derivatives.
- **Drug Discovery:** The Suzuki-Miyaura coupling reaction, which heavily relies on boronic acid derivatives, is one of the most widely used reactions in the pharmaceutical industry for the synthesis of new drug candidates.[\[7\]](#) While direct biological activity of 2-nitrophenylboronic

acid pinacol ester is not extensively reported, its utility lies in the construction of complex molecular scaffolds that are often the core of biologically active compounds.

- Materials Science: Arylboronic acid pinacol esters are also employed in the synthesis of organic materials with specific electronic and optical properties, making them relevant in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[13]

No specific signaling pathways directly modulated by 2-nitrophenylboronic acid pinacol ester have been identified in the reviewed literature. Its primary role is that of a synthetic building block rather than a bioactive molecule itself. Researchers using this compound are typically leveraging its reactivity to construct larger, more complex molecules with desired biological or material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. nbinfo.com [nbinfo.com]
- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]

- 12. nbino.com [nbino.com]
- 13. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrophenylboronic Acid Pinacol Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307208#physicochemical-properties-of-2-nitrophenylboronic-acid-pinacol-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com